![molecular formula C17H24FNO2 B2709543 Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate CAS No. 2119574-80-8](/img/structure/B2709543.png)
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate
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Overview
Description
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H24FNO2 . It has a molecular weight of 293.382.
Synthesis Analysis
The synthesis of tert-butyl carbamates, such as Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis
The Boc group in Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate has a molecular weight of 293.38 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Scientific Research Applications
Chiral Selective Synthesis
“Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate” has been used in the ketoreductase-assisted synthesis of chiral selective compounds . Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
Drug Development
This compound acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate , which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Organic Synthesis
“Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
Material Science
Asymmetric Transfer Hydrogenation
These intermediates with –OH groups are generally synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation .
Amino Acid-Functionalized Metal–Organic Frameworks
“Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate” is used in the synthesis of amino acid-functionalized metal–organic frameworks .
Safety and Hazards
The safety data sheets for similar compounds, such as tert-butyl carbamate, suggest that these compounds should not be released into the environment . Thermal decomposition can lead to the release of irritating gases and vapors . In the event of a fire, self-contained breathing apparatus and full protective gear should be worn .
properties
IUPAC Name |
tert-butyl N-(4-fluoro-4-phenylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-14-9-11-17(18,12-10-14)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRMSITQZABKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate |
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